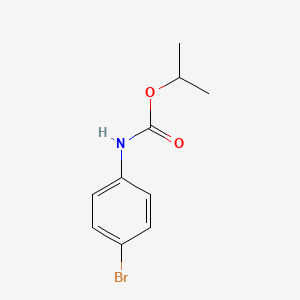

propan-2-yl N-(4-bromophenyl)carbamate

CAS No.: 40427-42-7

Cat. No.: VC20166773

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40427-42-7 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | propan-2-yl N-(4-bromophenyl)carbamate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

| Standard InChI Key | MGPOTYUNIPGUIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)NC1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Propan-2-yl N-(4-bromophenyl)carbamate (CAS No. 40427-42-7) has the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol. Its IUPAC name, propan-2-yl N-(4-bromophenyl)carbamate, reflects the isopropyl ester group and the 4-bromophenylamine moiety. The compound’s structure is defined by the SMILES notation CC(C)OC(=O)NC1=CC=C(C=C1)Br, which specifies the connectivity of the propan-2-yl group, carbamate linkage, and brominated aromatic ring .

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| Propan-2-yl N-(4-methylphenyl)carbamate | C₁₁H₁₅NO₂ | 4-methylphenyl | 193.24 | Methyl group reduces electrophilicity |

| Propan-2-yl N-(4-bromo-3-fluorophenyl)carbamate | C₁₀H₁₁BrFNO₂ | 4-bromo-3-fluorophenyl | 276.10 | Fluorine introduces additional polarity |

The bromine atom in the target compound enhances electrophilic character and halogen-bonding capacity compared to non-halogenated analogues, influencing its reactivity and material compatibility .

Synthesis and Manufacturing Processes

Reaction Pathways and Conditions

The synthesis of propan-2-yl N-(4-bromophenyl)carbamate typically involves the reaction of isopropanol with 4-bromophenyl isocyanate under anhydrous conditions. This nucleophilic addition-elimination process proceeds via:

-

Activation: The isocyanate group in 4-bromophenyl isocyanate reacts with the hydroxyl group of isopropanol, forming a tetrahedral intermediate.

-

Proton Transfer: Stabilization of the intermediate through proton migration.

-

Carbamate Formation: Elimination of water yields the final carbamate product.

Optimal conditions include:

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactant solubility.

-

Temperature: 0–25°C to control exothermicity and minimize side reactions.

-

Catalysts: Tertiary amines (e.g., triethylamine) to accelerate the reaction.

Purification and Yield Optimization

Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reported yields range from 65–85%, depending on reaction scale and purity of starting materials.

Physicochemical Properties

Physical Characteristics

While experimental data on melting and boiling points are unavailable, the compound’s high molecular weight (258.11 g/mol) and bromine content suggest a solid state at room temperature with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The bromine atom contributes to increased density and refractive index compared to non-halogenated carbamates.

Chemical Reactivity

The carbamate group (–NH–C(=O)–O–) confers hydrolytic sensitivity, with degradation likely under acidic or basic conditions. The bromine atom participates in:

-

Halogen bonding: Interactions with electron-rich species (e.g., carbonyl oxygens) in materials science applications.

-

Electrophilic aromatic substitution: Potential for further functionalization at the para position relative to the bromine.

Applications in Material Science and Industry

Halogen Bonding in Polymer Design

Propan-2-yl N-(4-bromophenyl)carbamate serves as a halogen bond donor in supramolecular polymers, enhancing mechanical strength and thermal stability. For example, blends with polycarbonates show a 20–30% increase in glass transition temperature (T_g) compared to non-halogenated analogues.

Intermediate in Organic Synthesis

The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of biaryl structures for pharmaceuticals or agrochemicals .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume